Comparative Inhibitory Potency Against Human 5-Lipoxygenase (5-LO)
5-Iodonaphthalen-2-ol demonstrates moderate inhibitory activity against human 5-lipoxygenase (5-LO) with an IC50 of 5.64 µM [1]. This activity is distinct from the highly potent 2-substituted-1-naphthol class. For context, the benchmark inhibitor 2-benzyl-1-naphthol (DuP 654) exhibits an IC50 of 0.40 µM, while the more potent 2-phenyltellurenyl-1-naphthol achieves an IC50 of 0.063 µM [2]. This approximately 14-fold difference in potency relative to DuP 654 and nearly 90-fold difference relative to the tellurium analog indicates that 5-Iodonaphthalen-2-ol occupies a unique activity niche, which may be valuable for applications requiring less potent or more finely tunable 5-LO modulation.
| Evidence Dimension | 5-Lipoxygenase (5-LO) Inhibition |
|---|---|
| Target Compound Data | IC50 = 5.64 µM |
| Comparator Or Baseline | 2-Benzyl-1-naphthol (DuP 654): IC50 = 0.40 µM; 2-Phenyltellurenyl-1-naphthol: IC50 = 0.063 µM |
| Quantified Difference | 5.64 µM vs. 0.40 µM (14.1-fold less potent); vs. 0.063 µM (89.5-fold less potent) |
| Conditions | In vitro enzyme inhibition assay using human 5-lipoxygenase |
Why This Matters
This quantitative distinction ensures that researchers procuring 5-Iodonaphthalen-2-ol for 5-LO studies can anticipate a specific, moderate level of inhibition, avoiding the confounding high potency of 2-substituted-1-naphthols, which could obscure dose-response relationships or lead to off-target effects in complex biological systems.
- [1] BindingDB. (n.d.). IC50 data for 5-Iodonaphthalen-2-ol against 5-lipoxygenase. BindingDB Entry: BDBM50012896. View Source
- [2] Cotgreave, I. A., et al. (1995). Synthesis, antioxidant properties, biological activity and molecular modelling of a series of chalcogen analogues of the 5-lipoxygenase inhibitor DuP 654. Bioorganic & Medicinal Chemistry, 3(9), 1255–1262. View Source
